N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It is investigated for its potential as an inhibitor of enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in various cellular processes
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives and quinoline sulfonamides. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine and quinoline-8-sulfonamide moieties. This unique structure contributes to its potent inhibitory activity against enzymes like PI3K, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S2/c26-29(27,18-7-1-4-14-5-2-12-22-19(14)18)25-16-10-8-15(9-11-16)20-24-17-6-3-13-23-21(17)28-20/h1-13,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOBYQSIMUZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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